molecular formula C17H11F2N3O3S B13823235 4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid CAS No. 486413-81-4

4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid

Cat. No.: B13823235
CAS No.: 486413-81-4
M. Wt: 375.4 g/mol
InChI Key: SBVLLXNWTTYJFE-UHFFFAOYSA-N
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Description

4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid is a complex organic compound that features a thiazole ring, a benzoyl group, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated benzoyl compound. The amino group is introduced via nucleophilic substitution, and the benzoic acid moiety is attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-[4-Amino-5-(2,6-difluoro-benzoyl)-thiazol-2-ylamino]-benzoic Acid is unique due to its specific combination of functional groups and its potential for diverse biological activities

Properties

CAS No.

486413-81-4

Molecular Formula

C17H11F2N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoic acid

InChI

InChI=1S/C17H11F2N3O3S/c18-10-2-1-3-11(19)12(10)13(23)14-15(20)22-17(26-14)21-9-6-4-8(5-7-9)16(24)25/h1-7H,20H2,(H,21,22)(H,24,25)

InChI Key

SBVLLXNWTTYJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)C(=O)O)N)F

Origin of Product

United States

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